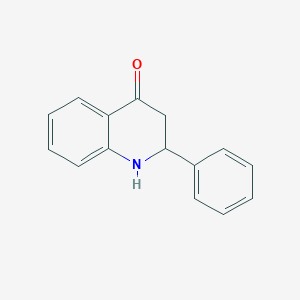

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCZUBFZQVSURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317867 | |

| Record name | Azaflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-14-0 | |

| Record name | Azaflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydro-2-phenyl-4(1H)-quinolinone basic properties

An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic compound belonging to the flavanone class as an aza-analog, is a significant scaffold in medicinal chemistry.[1] Its derivatives are explored for a variety of therapeutic applications, including treatments for high blood pressure, pain, and Alzheimer's disease.[1] This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological context. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

The core properties of this compound are summarized below. These properties are essential for understanding its behavior in chemical and biological systems.

General Properties

| Property | Value | Source |

| IUPAC Name | 2-phenyl-2,3-dihydro-1H-quinolin-4-one | PubChem[2] |

| Synonyms | 2-Phenyl-2,3-dihydroquinolin-4(1H)-one, 2,3-Dihydro-2-phenyl-4-quinolone | PubChem[2] |

| CAS Number | 16619-14-0 | PubChem[2] |

| Molecular Formula | C₁₅H₁₃NO | PubChem[2] |

| Physical Form | Solid | CymitQuimica[3] |

Physicochemical Data

This table presents computed physicochemical data crucial for drug development, such as solubility and permeability predictions.

| Property | Value | Reference |

| Molecular Weight | 223.27 g/mol | PubChem[2] |

| Exact Mass | 223.099714038 Da | PubChem[2] |

| XLogP3 (Lipophilicity) | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 29.1 Ų | PubChem[2] |

| Complexity | 283 | PubChem[2] |

Experimental Protocols: Synthesis

The synthesis of this compound and its derivatives is well-documented. A common and efficient method involves the intramolecular cyclization of o-aminochalcones or a one-pot reaction from o-aminoacetophenones and aromatic aldehydes.[4]

Synthesis from o-Aminoacetophenone and Benzaldehyde

This protocol outlines a one-pot procedure catalyzed by silver(I) triflate, noted for its efficiency and use of readily available materials.[4]

Materials:

-

o-Aminoacetophenone

-

Benzaldehyde

-

Silver(I) triflate (AgOTf)

-

Solvent (e.g., Toluene)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, combine o-aminoacetophenone (1.0 mmol), benzaldehyde (1.0 mmol), and silver(I) triflate (5 mol%) in a suitable solvent like toluene (5 mL).

-

Reaction Execution: Stir the mixture at room temperature or under gentle heating, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis via Intramolecular Cyclization of o-Aminochalcones

This method involves the cyclization of pre-synthesized o-aminochalcones, often using a Lewis acid catalyst like zirconyl nitrate.[4]

Step 1: Synthesis of 2'-Aminochalcone

-

Prepare a solution of 2'-aminoacetophenone in a suitable solvent (e.g., methanol).

-

Add benzaldehyde and a base (e.g., solid sodium hydroxide) to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup and purify the product by silica gel column chromatography to obtain the 2'-aminochalcone intermediate.[5][6]

Step 2: Cyclization to this compound

-

Dissolve the synthesized 2'-aminochalcone in a suitable solvent.

-

Add a Lewis acid catalyst, such as zirconyl nitrate [Zr(NO₃)₄], to the solution.[4]

-

Stir the reaction mixture under mild conditions until cyclization is complete.

-

After the reaction, perform a standard aqueous workup.

-

Purify the final product using column chromatography to yield pure this compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the one-pot synthesis of the target compound.

Caption: General workflow for one-pot synthesis.

Structural Relationship Diagram

This diagram shows the structural relationship of the target compound to its parent scaffold and the analogous flavonoid structure.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H13NO | CID 10889522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. This heterocyclic compound, belonging to the flavanone aza-analogs, is a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its structure-activity relationships, offering a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound possesses a core structure consisting of a dihydroquinolinone ring system with a phenyl substituent at the 2-position.

Chemical Identifiers:

-

IUPAC Name: 2-phenyl-2,3-dihydro-1H-quinolin-4-one

-

Molecular Formula: C₁₅H₁₃NO

-

Molecular Weight: 223.27 g/mol [1]

-

CAS Number: 16619-14-0[1]

A summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 223.27 g/mol | PubChem[1] |

| Exact Mass | 223.099714038 Da | PubChem[1] |

| logP (octanol/water) | 2.9 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and Analogs

| Technique | Feature | Typical Chemical Shift / Wavenumber | Reference |

| ¹H NMR | Aromatic Protons | δ 6.5 - 8.0 ppm | Vulcanchem |

| CH (C2-H) | δ 4.5 - 5.5 ppm (dd) | General Knowledge | |

| CH₂ (C3-H) | δ 2.5 - 3.5 ppm (m) | Vulcanchem | |

| NH | δ 4.0 - 5.0 ppm (br s) | General Knowledge | |

| ¹³C NMR | C=O (C4) | δ ~190 ppm | Vulcanchem |

| Aromatic Carbons | δ 110 - 150 ppm | Vulcanchem | |

| C2 | δ ~55 - 65 ppm | General Knowledge | |

| C3 | δ ~40 - 50 ppm | General Knowledge | |

| IR Spectroscopy | C=O Stretch | ~1650 cm⁻¹ | Vulcanchem |

| N-H Stretch | ~3300 - 3400 cm⁻¹ | General Knowledge |

Synthesis of this compound

The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be achieved through various synthetic strategies. A common and effective method involves the domino reaction of o-aminoacetophenones with aromatic aldehydes.

Representative Experimental Protocol: Silver(I) Triflate-Catalyzed One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[1]

Workflow Diagram:

Caption: One-pot synthesis of this compound.

Materials:

-

o-Aminoacetophenone

-

Benzaldehyde

-

Silver(I) Triflate (AgOTf)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of o-aminoacetophenone (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add silver(I) triflate (0.1 mmol, 10 mol%).

-

The reaction mixture is then heated to reflux and stirred for the appropriate time (monitoring by TLC is recommended).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Biological Activities and Potential Applications

The 2,3-dihydro-4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for the parent compound, this compound, is limited in publicly accessible databases, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

Table 3: Biological Activities of Structurally Related Quinolone Derivatives

| Compound Class | Activity | Test System | Reported IC₅₀ / MIC | Reference |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Antibacterial | S. aureus | MIC: 64 µg/mL (for compound 5a₄) | [2] |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Antibacterial | E. coli | MIC: 128 µg/mL (for compound 5a₇) | [2] |

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones | Antibacterial | S. aureus 6571, B. subtilis | - | [3] |

| 2-Phenyl-4-quinolone derivatives | Anticancer | Human tumor cell lines | ED₅₀ values in nanomolar concentrations | [4] |

| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | Antileishmanial | L. donovani (amastigote) | IC₅₀: 5.35 - 10.51 µM |

Potential Signaling Pathways

Given the reported anticancer activities of related compounds, it is plausible that this compound or its derivatives could interact with various cellular signaling pathways implicated in cancer progression. A hypothetical pathway is depicted below.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with its derivatives make it an attractive target for further investigation. This guide provides a foundational understanding of its chemical and physical properties, a practical synthetic protocol, and an overview of its potential in drug discovery. Future research should focus on the detailed biological evaluation of this specific compound and the exploration of its structure-activity relationships through the synthesis and screening of a focused library of analogs.

References

A Comprehensive Technical Guide to 2-phenyl-2,3-dihydro-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-phenyl-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a privileged scaffold in drug discovery, supported by quantitative data and visual diagrams.

Chemical Identity and Physicochemical Properties

2-phenyl-2,3-dihydro-1H-quinolin-4-one, with the IUPAC name 2-phenyl-2,3-dihydro-1H-quinolin-4-one , is a derivative of quinolinone.[1] Its structure features a quinolin-4-one backbone with a phenyl group at the C2 position and a partially hydrogenated heterocyclic ring.[2] This core structure is a key pharmacophore in various biologically active compounds.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-phenyl-2,3-dihydro-1H-quinolin-4-one | PubChem[1] |

| Molecular Formula | C₁₅H₁₃NO | PubChem[1] |

| Molecular Weight | 223.27 g/mol | PubChem[1] |

| CAS Number | 16619-14-0 | PubChem[1] |

| LogP (Partition Coefficient) | 2.9 - 3.56 | PubChem, Vulcanchem[1][2] |

| Topological Polar Surface Area | 29.1 Ų | Vulcanchem[2] |

Table 2: Spectroscopic Data

| Spectroscopy | Description |

|---|---|

| ¹H NMR | Protons on the dihydroquinolinone ring typically show multiplet signals between δ 2.5–3.5 ppm. Aromatic protons resonate in the δ 6.5–8.0 ppm range.[2] |

| ¹³C NMR | The carbonyl carbon (C4) signal is characteristically found near δ 190 ppm. Aromatic carbons appear in the δ 110–150 ppm region.[2] |

| IR Spectroscopy | A strong absorption band around 1650 cm⁻¹ confirms the presence of the C=O stretching vibration of the ketone group.[2] |

Synthesis of 2-phenyl-2,3-dihydro-1H-quinolin-4-one

The synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones can be achieved through various methods. A common and efficient approach is the intramolecular cyclization of o-aminochalcones.

This protocol describes a general method for the synthesis of 2-phenyl-2,3-dihydro-1H-quinolin-4-one from 2'-aminoacetophenone and benzaldehyde, which first form an o-aminochalcone intermediate that subsequently cyclizes.

Materials:

-

2'-aminoacetophenone

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Lewis acid catalyst (e.g., zirconyl nitrate, silver(I) triflate)[4]

-

Silica gel for chromatography

Procedure:

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

Dissolve 2'-aminoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH (e.g., 40%) dropwise to the stirred mixture at room temperature.

-

Continue stirring for 2-4 hours. The formation of the chalcone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into crushed ice and neutralize with dilute HCl.

-

The precipitated solid (o-aminochalcone) is filtered, washed with water, and dried.

-

-

Intramolecular Cyclization:

-

Dissolve the synthesized o-aminochalcone in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of a Lewis acid (e.g., zirconyl nitrate).[4]

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford pure 2-phenyl-2,3-dihydro-1H-quinolin-4-one.

-

References

- 1. 2,3-Dihydro-2-phenyl-4(1H)-quinolinone | C15H13NO | CID 10889522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one () for sale [vulcanchem.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

In-Depth Technical Guide: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and biological significance of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. This quinolinone derivative is a member of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Physicochemical and Structural Data

This compound is a moderately lipophilic compound, a characteristic that is often favorable for bioavailability and cell membrane permeability.[1] Its core structure consists of a dihydro-4-quinolinone scaffold with a phenyl substituent at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.27 g/mol | [1][2] |

| Exact Mass | 223.099714038 Da | [2] |

| LogP (Partition Coefficient) | 3.56 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1][2] |

| CAS Number | 16619-14-0 | [2][3] |

Spectroscopic Characterization

The structural features of this compound can be confirmed through various spectroscopic techniques:

-

¹H NMR: The protons on the dihydro portion of the quinolinone ring typically show multiplet signals between δ 2.5–3.5 ppm. The aromatic protons resonate in the range of δ 6.5–8.0 ppm.[1]

-

¹³C NMR: The carbonyl carbon (C4) is characteristically observed around δ 190 ppm, while the aromatic carbons appear in the δ 110–150 ppm region.[1]

-

IR Spectroscopy: A prominent absorption band around 1650 cm⁻¹ confirms the presence of the C=O stretching vibration of the ketone group.[1]

Experimental Protocols for Synthesis

Several synthetic routes to 2,3-dihydro-4(1H)-quinolinones have been developed, offering various advantages in terms of yield, reaction conditions, and substrate scope.

One-Pot Synthesis from o-Aminoacetophenones and Aromatic Aldehydes

This method provides an efficient pathway to 2-aryl-2,3-dihydroquinolin-4(1H)-ones using readily available starting materials.[4]

-

Reactants: o-aminoacetophenones and aromatic aldehydes.

-

Catalyst: Silver(I) triflate.

-

Procedure: A mixture of the o-aminoacetophenone and the aromatic aldehyde is treated with silver(I) triflate in a suitable solvent. The reaction is typically stirred at a specified temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

-

Advantages: This method is noted for its mild conditions, simple operation, and tolerance of a wide range of functional groups on the aldehyde.[4]

Intramolecular Cyclization of o-Aminochalcones

This approach involves the cyclization of o-aminochalcones, which can be prepared through the aldol condensation of o-aminoacetophenones and benzaldehydes.

-

Reactants: o-aminochalcones.

-

Catalyst: Zirconyl nitrate as a water-tolerant Lewis acid.[4]

-

Procedure: The o-aminochalcone is dissolved in a suitable solvent, and zirconyl nitrate is added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed.

-

Work-up: The reaction is quenched, and the product is extracted. Purification is achieved through recrystallization or column chromatography.

-

Advantages: This method is considered environmentally friendly, proceeds under mild conditions, and often results in improved yields.[4]

Fries-like Rearrangement of N-Arylazetidin-2-ones

This synthetic strategy utilizes a rearrangement reaction to form the dihydroquinolinone ring system.

-

Reactants: N-arylazetidin-2-ones.

-

Promoter: Triflic acid.[5]

-

Procedure: The N-arylazetidin-2-one is treated with triflic acid, which promotes a Fries-like rearrangement. The reaction can often be carried out at room temperature.[5]

-

Work-up: Standard aqueous work-up and purification procedures are employed to isolate the 2,3-dihydro-4(1H)-quinolinone product.

-

Advantages: The use of triflic acid allows for reactions at room temperature with good product yields.[5]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

Biological Activities and Potential Signaling Pathways

While specific signaling pathway interactions for this compound are not extensively detailed in the literature, the broader class of 2,3-dihydro-4(1H)-quinolinones and related quinolinone structures are known to exhibit a wide range of biological activities.[6][7] These compounds are considered aza-analogues of flavones, which are well-known for their diverse pharmacological effects.

Potential areas of biological activity for this class of compounds include:

-

Anticancer Activity: Some 2-phenyl-4-quinolone derivatives have demonstrated potent inhibitory effects on tubulin polymerization and have been evaluated for their in vitro inhibition of human tumor cell lines.[8]

-

Anti-inflammatory Effects: Related chalcones and flavones, which share structural similarities, have been investigated as inhibitors of inflammatory mediators.[9]

-

Antimicrobial Properties: Quinolone scaffolds are the basis for a major class of antibiotics, and various derivatives are explored for their antibacterial and antifungal activities.[10]

The diverse biological effects of quinolinone derivatives suggest their potential interaction with a variety of cellular targets and signaling pathways.[6] Further research is warranted to elucidate the specific molecular mechanisms of action for this compound.

Conclusion

This compound is a heterocyclic compound with well-defined physicochemical properties and multiple established synthetic routes. Its structural similarity to biologically active flavonoids and other quinolinone derivatives makes it and its analogues promising scaffolds for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. The experimental protocols and characterization data provided herein serve as a valuable resource for researchers in this field.

References

- 1. (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one () for sale [vulcanchem.com]

- 2. This compound | C15H13NO | CID 10889522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Synthesis of New 2,3-Dihydro-2-phenyl-4-quinolone Derivatives; Aza Analogs of Flavanone | Semantic Scholar [semanticscholar.org]

- 10. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

An In-depth Technical Guide on 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Introduction

This compound, a heterocyclic compound belonging to the flavanone class, serves as a significant scaffold in medicinal chemistry. Its structure, analogous to flavanones with a nitrogen atom replacing the oxygen in the heterocyclic ring, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the development of synthetic methodologies for quinolinone structures. A prevalent and efficient method for its synthesis involves a two-step process: the Claisen-Schmidt condensation of a 2'-aminoacetophenone with benzaldehyde to form a 2'-aminochalcone, followed by an intramolecular cyclization.[1][2] Various catalysts and reaction conditions have been explored to optimize this process, including the use of bases like sodium methoxide, acids, and metal catalysts.[3][4][5]

Experimental Protocols

1. Synthesis of 2'-Aminochalcone via Claisen-Schmidt Condensation

This protocol is adapted from a modification of Murphy and Wattanasin's method.[2]

-

Materials: 2'-aminoacetophenone, benzaldehyde, methanol, sodium methoxide, tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2'-aminoacetophenone in THF.

-

Add methanolic sodium methoxide and benzaldehyde to the solution at 0°C.

-

Stir the greenish solution for 2 hours, allowing it to warm to room temperature.

-

Perform a standard aqueous workup.

-

Purify the resulting residue by silica gel column chromatography to obtain the 2'-aminochalcone as a yellow solid.

-

2. Intramolecular Cyclization to this compound

Various methods can be employed for the cyclization of the intermediate 2'-aminochalcone.[1][4][6] A general acid-catalyzed protocol is described below.

-

Materials: 2'-aminochalcone, phosphoric acid, acetic acid.

-

Procedure:

-

Reflux a solution of the 2'-aminochalcone in a 1:1 mixture of phosphoric acid and acetic acid.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Data on Synthetic Methods

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| Domino Michael-SNAr | 1-Aryl-2-propen-1-one derivatives, primary amines | - | - | 54-78 | [5] |

| Imine addition-SNAr | tert-Butyl 2-fluoro-5-nitrobenzoylacetate, pre-formed imines | - | Room Temperature | - | [5] |

| Fries-like Rearrangement | N-arylazetidin-2-ones | Triflic acid | Room Temperature | 30-96 | [5] |

| Reduction-Cyclization | Nitro-substituted enones | Iron powder, concentrated HCl | 100 °C, 30 min | 72-88 | [5] |

| One-Pot Synthesis | o-aminoacetophenones, aromatic aldehydes | Silver(I) triflate | - | - | [4] |

| Microwave-assisted Cyclization | 2-aminochalcones | Silica gel impregnated with indium(III) chloride | Microwave, solvent-free | >90 | [4][6] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO | [7] |

| Molecular Weight | 223.27 g/mol | [7] |

| CAS Number | 16619-14-0 | [7] |

| Appearance | Solid | - |

| XLogP3 | 2.9 | [7] |

Biological Activities and Applications

This compound and its derivatives have been investigated for a range of biological activities, positioning them as promising candidates for drug development.

Cytotoxic and Antitumor Activity

Several studies have highlighted the cytotoxic potential of quinolinone derivatives against various cancer cell lines.[3][8] The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division.[3][8][9]

Anti-inflammatory Properties

The structural similarity to flavonoids, which are known for their anti-inflammatory effects, has prompted the evaluation of this compound derivatives for similar activities.[10] Studies have shown that certain derivatives can inhibit the release of inflammatory mediators.[11]

Data on Biological Activity

| Compound/Derivative | Biological Activity | Cell Line/Assay | IC₅₀/Activity | Reference |

| 2-phenyl-2,3-dihydroquinazolin-4(1H)-one (analogue) | Cytotoxicity | MCF-7 | 1.3 µM | [8] |

| 2-tolyl-2,3-dihydroquinazolin-4(1H)-one (analogue) | Cytotoxicity | MCF-7 | 4.0 µM | [8] |

| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | Tubulin Polymerization Inhibition | - | 6.74 µM | [9] |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (derivative 8) | β-glucuronidase release inhibition | - | 5.0 µM | [11] |

| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (derivative 6) | TNF-α formation inhibition | - | 2.3 µM | [11] |

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General synthetic workflow for this compound.

Signaling Pathways

Caption: Inhibition of tubulin polymerization by quinolinone derivatives.

Caption: Potential intervention of quinolinones in the Hedgehog signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C15H13NO | CID 10889522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Synthesis of New 2,3-Dihydro-2-phenyl-4-quinolone Derivatives; Aza Analogs of Flavanone | Semantic Scholar [semanticscholar.org]

- 11. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives: A Technical Guide

The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic compounds have garnered significant attention from researchers due to their therapeutic potential in various disease areas, most notably in oncology.[3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of the Quinolinone Core

The synthesis of this compound derivatives is often achieved through efficient multi-component reactions. A common and effective method involves the condensation of an amine, an aldehyde, and an activated carbonyl compound. For instance, a three-component reaction between dehydroabietylamine (as the amine source), isatoic anhydride, and various aromatic aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid has been used to produce novel dihydroquinazolin-4(1H)-one derivatives.[5] Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its aza-analogs of flavanone

An In-depth Technical Guide to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its Aza-analogs of Flavanone

Introduction

Flavonoids are a significant class of naturally occurring polyphenolic compounds celebrated for their diverse and potent biological activities. Within this vast family, flavanones (2-phenylchroman-4-ones) serve as crucial precursors and possess notable pharmacological properties.[1] The strategic replacement of the oxygen atom in the flavanone heterocyclic C-ring with a nitrogen atom gives rise to aza-analogs, specifically this compound, also known as 1-azaflavanone.[2] This structural modification often leads to a significant enhancement of biological activities, making azaflavanones a compelling scaffold in medicinal chemistry and drug discovery.[2]

These synthetic analogs have garnered considerable attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][2][3] The incorporation of the quinolone nucleus, a well-established pharmacophore in antimicrobial drugs, further broadens their therapeutic potential.[1][4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, intended for researchers and professionals in the field of drug development.

Synthesis of Azaflavanones

The predominant and efficient method for synthesizing azaflavanones involves a two-step process: the Claisen-Schmidt condensation to form an intermediate, followed by an intramolecular cyclization.

-

Claisen-Schmidt Condensation : This step involves the reaction of a 2'-aminoacetophenone with a substituted aromatic aldehyde to form a 2'-aminochalcone.[2] This reaction is typically performed under basic conditions.[5]

-

Intramolecular Cyclization : The resulting 2'-aminochalcone undergoes a base- or acid-catalyzed intramolecular aza-Michael addition, where the amino group attacks the α,β-unsaturated carbonyl system to form the quinolinone ring.[2][3] This cyclization is noted for its simplicity, efficiency, and cost-effectiveness.[2] Various catalysts, including silver triflate (AgOTf) and zirconyl nitrate, have been employed to facilitate this step under mild conditions.[3][6]

Caption: General synthetic workflow for Azaflavanones.

Data Presentation: Synthesis Yields

The yield of azaflavanone synthesis is influenced by the substituents on the aromatic aldehyde. The presence of electron-withdrawing groups in the precursor aza-chalcones has been shown to increase the percentage yield of the final azaflavanone product.[1]

| Compound ID | B-Ring Substituent | Yield (%) | Reference |

| 1a | Phenyl | 61 | [1] |

| 1b | 3-Nitrophenyl | 55 | [1] |

| 1c | 2-Hydroxyphenyl | 53 | [1] |

| 1d | 4-Chlorophenyl | 72 | [1] |

Experimental Protocols: General Synthesis

Step 1: Synthesis of 2'-Aminochalcones (Intermediate) A general procedure involves the aldol condensation of a 2'-aminoacetophenone with a benzaldehyde derivative.[5]

-

Dissolve 2'-aminoacetophenone in a suitable solvent such as methanol or THF.

-

Add a base, such as solid sodium hydroxide or methanolic sodium methoxide, to the solution at 0°C.[5]

-

Add the desired substituted benzaldehyde to the reaction mixture.

-

Stir the solution for approximately 2 hours, allowing it to warm from 0°C to room temperature.[5]

-

Perform an aqueous workup to quench the reaction.

-

Purify the resulting residue using silica gel column chromatography to isolate the 2'-aminochalcone, typically as a yellow solid.[5]

Step 2: Cyclization to form Azaflavanone The cyclization of the 2'-aminochalcone is achieved via an intramolecular conjugate addition.[2]

-

Dissolve the purified 2'-aminochalcone in an appropriate solvent.

-

Add a catalyst, which can be a base (for base-catalyzed cyclization) or a Lewis acid like zirconyl nitrate or AgOTf for acid-catalyzed methods.[2][3][6]

-

The reaction is typically carried out under mild conditions.[6]

-

Upon completion, the product is isolated, often by precipitation and filtration, and purified if necessary, for example, by recrystallization from ethanol.[7]

Biological Activities and Therapeutic Potential

Azaflavanones exhibit a wide spectrum of biological activities, often superior to their oxygen-containing flavanone counterparts.

Anticancer and Antiproliferative Activity

The replacement of the C-ring ether oxygen with a nitrogen atom has been shown to potentiate antiproliferative activity by more than 100-fold compared to flavanone.[2] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including prostate (DU145), colon (HCT-116), and promyelocytic leukemia (HL60).[2][8]

Mechanism of Action: The anticancer effect of azaflavanones is multi-faceted. Molecular docking studies suggest that they can bind to the Cyclin E1-Cdk2 complex, a key regulator of cell cycle progression.[8] This interaction can lead to cell cycle arrest, particularly at the S phase.[2] Furthermore, azaflavanone derivatives can induce a pharmacological reactive oxygen species (ROS) insult, increasing oxidative damage and leading to mitochondrial dysfunction.[8] This cascade of events culminates in the high expression of apoptotic markers, sensitizing cancer cells to apoptosis.[8]

Caption: Proposed anticancer mechanism of Azaflavanones.

Data Presentation: Antiproliferative Activity

| Compound | Cell Line | IC50 Value | Key Findings | Reference |

| Unspecified Azaflavanone Derivative | Prostate (DU145) | 0.4 µM | Markedly inhibits cell viability; triggers ROS-mediated apoptosis. | [8] |

| 19 Azaflavanone Derivatives | Promyelocytic Leukemia (HL60) | - | Activity is over 100-fold greater than flavanone; correlates with B-ring aromaticity. | [2] |

Experimental Protocol: In Vitro Antiproliferative Assay (Alamar Blue)

-

Seed human cancer cells (e.g., HL60) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized azaflavanone derivatives for a specified period (e.g., 72 hours). A blank control (e.g., 0.4% DMSO) should be included.[2]

-

Following treatment, add Alamar Blue reagent to each well and incubate for 4-6 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelengths using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory and Anti-ulcer Activity

Several azaflavanone derivatives have demonstrated significant anti-inflammatory and anti-ulcer properties.[1] The anti-inflammatory effect was comparable to the standard drug diclofenac sodium. The proposed mechanism for anti-ulcer activity involves the inhibition of the formation and release of endogenous histamine in the gastric mucosa.[1]

Data Presentation: Anti-inflammatory and Anti-ulcer Effects

| Compound ID | Anti-inflammatory (% Inhibition of Paw Edema @ 200 mg/kg) | Anti-ulcer (% Inhibition, Indomethacin-induced @ 200 mg/kg) | Anti-ulcer (% Inhibition, Ethanol-induced @ 200 mg/kg) | Reference |

| 1b (3-Nitrophenyl) | 62.1 | - | - | [1] |

| 1c (2-Hydroxyphenyl) | 63.0 | 76.0 | 64.0 | [1] |

| 1d (4-Chlorophenyl) | 65.0 | 69.6 | 62.8 | [1] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

Use adult Wistar rats, fasted overnight with free access to water.

-

Administer the test compounds (azaflavanone derivatives) or the standard drug (diclofenac sodium) orally at a specified dose (e.g., 200 mg/kg).[1]

-

After one hour, inject a 0.1 mL solution of 1% carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce edema.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

α-Glucosidase Inhibition (Antidiabetic Potential)

Azaflavanones have been identified as potent α-glucosidase inhibitors, with some derivatives showing significantly higher activity than standard reference drugs like acarbose.[3] This activity suggests their potential as therapeutic agents for managing type 2 diabetes. Molecular modeling studies indicate key interactions between the active compounds and the enzyme's binding sites.[3]

Data Presentation: α-Glucosidase Inhibition

| Compound | B-Ring Substituent | IC50 (µM) | Key Findings | Reference |

| 5g | 4-Trifluoromethylphenyl | 53.52 | 6-8 fold higher activity than standard references. | [3] |

| 5h | 2,4-Difluorophenyl | - | Showed significant inhibition activity. | [3] |

| 5e | Phenyl (unsubstituted) | - | Showed negligible activity. | [3] |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction at 37°C for another 20 minutes.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value. Acarbose can be used as a positive control.[3]

Antimicrobial Activity

The fusion of the flavone structure with a quinolone nucleus is a rational design strategy to create potent antimicrobial agents.[4][9] Aza-analogs of flavones have been evaluated against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9] Studies indicate that the electronic properties of the substituent on the B-ring influence the antimicrobial profile, with methoxy groups often correlating with significant activity.[9]

Neuroprotective and Cardioprotective Potential

While specific studies on the neuroprotective effects of these exact azaflavanones are emerging, the broader class of flavonoids is well-documented for its ability to protect neurons.[10][11] These effects are mediated through the suppression of neuroinflammation, protection against neurotoxins, and promotion of cognitive functions.[12] Key mechanisms include scavenging free radicals, modulating signaling pathways like Nrf2 and NF-κB, and preventing protein aggregation.[10][11] Given their structural similarity, azaflavanones are promising candidates for neuroprotection.

Similarly, related dihydroquinoline structures have been shown to possess cardioprotective effects, attenuating doxorubicin-induced cardiotoxicity by acting on oxidative stress and apoptosis pathways in cardiomyocytes.[13]

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The simple act of replacing an oxygen atom with nitrogen in the flavanone core unlocks a significant enhancement in a range of biological activities. The straightforward and efficient synthetic routes make this class of compounds readily accessible for further investigation.

Current research highlights their potent anticancer, anti-inflammatory, and antidiabetic properties. The multi-target nature of their anticancer mechanism, involving cell cycle arrest and induction of apoptosis via oxidative stress, makes them particularly promising. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity for specific targets, conducting in-vivo efficacy and toxicity studies for the most promising leads, and exploring their potential in other therapeutic areas such as neurodegenerative and cardiovascular diseases. The continued exploration of azaflavanones holds considerable promise for the development of novel and effective therapeutic agents.

References

- 1. scialert.net [scialert.net]

- 2. Relationship between Structure and Antiproliferative Activity of 1-Azaflavanones | Anticancer Research [ar.iiarjournals.org]

- 3. Synthesis, molecular modeling and biological evaluation of aza-flavanones as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Aza Analogs of Flavones as Potential Antimicrobial Agents | Bentham Science [eurekaselect.com]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 (d, J = 7.9 Hz) | Doublet | 1H | Ar-H |

| 7.45 - 7.30 (m) | Multiplet | 6H | Ar-H |

| 6.85 (t, J = 7.4 Hz) | Triplet | 1H | Ar-H |

| 6.68 (d, J = 8.3 Hz) | Doublet | 1H | Ar-H |

| 4.60 (dd, J = 12.8, 5.2 Hz) | Doublet of Doublets | 1H | H-2 |

| 4.40 (br s) | Broad Singlet | 1H | N-H |

| 2.85 (dd, J = 16.7, 12.8 Hz) | Doublet of Doublets | 1H | H-3a |

| 2.65 (dd, J = 16.7, 5.2 Hz) | Doublet of Doublets | 1H | H-3b |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O (C-4) |

| 151.2 | Ar-C |

| 141.6 | Ar-C |

| 135.5 | Ar-C |

| 129.2 | Ar-C |

| 128.0 | Ar-C |

| 126.5 | Ar-C |

| 122.0 | Ar-C |

| 118.2 | Ar-C |

| 116.0 | Ar-C |

| 56.5 | C-2 |

| 44.8 | C-3 |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 | Strong, Broad | N-H Stretch |

| 1680 | Strong | C=O Stretch (Amide) |

| 1605 | Strong | C=C Stretch (Aromatic) |

| 1480 | Medium | C-N Stretch |

| 750 | Strong | C-H Bend (Aromatic, ortho-disubstituted) |

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 223 | 100 | [M]⁺ (Molecular Ion) |

| 146 | 60 | [M - C₆H₅]⁺ |

| 120 | 80 | [M - C₆H₅ - CO]⁺ |

| 92 | 40 | [C₆H₅N]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans are typically used.

Infrared (IR) Spectroscopy

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the source temperature is maintained at 200°C. The mass analyzer is scanned over a range of m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Potential Therapeutic Targets of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-Dihydro-2-phenyl-4(1H)-quinolinone core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this and structurally related compounds, such as 2-phenyl-4-quinolones and 2,3-dihydroquinazolin-4(1H)-ones, have emerged as promising candidates for therapeutic development, particularly in oncology. This technical guide consolidates the current understanding of their potential therapeutic targets, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The primary mechanisms of action identified for this class of compounds include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, and the inhibition of bacterial DNA gyrase.

Potential Therapeutic Targets

The therapeutic potential of this compound and its analogs stems from their interaction with fundamental cellular processes. The primary targets identified in the literature are crucial for cell division and bacterial replication.

-

Tubulin: A key target in cancer therapy, tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division.[1] Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis. Several 2-phenyl-4-quinolone and 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to inhibit tubulin polymerization, suggesting this is a primary mechanism for their anticancer effects.[1][2]

-

DNA Gyrase: This enzyme is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[3] Inhibition of DNA gyrase leads to bacterial cell death, making it an effective target for antibiotics. Quinolone structures are well-known inhibitors of DNA gyrase.[3]

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic and enzyme inhibitory activities of various this compound derivatives and related structures.

Table 1: Cytotoxicity (GI₅₀) of 2,3-Dihydroquinazolin-4(1H)-one Analogs [1]

| Compound | HT29 (Colon) | U87 (Glioblastoma) | MCF-7 (Breast) | A2780 (Ovarian) | H460 (Lung) |

| Phenyl (15) | 2.6 µM | 2.5 µM | 1.3 µM | 2.3 µM | 2.1 µM |

| Tolyl (16) | 3.5 µM | 3.1 µM | 4.0 µM | 3.3 µM | 3.2 µM |

| Naphthyl (39) | <0.05 µM | <0.05 µM | 0.11 µM | <0.05 µM | <0.05 µM |

Table 2: Cytotoxicity (IC₅₀) of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives [4]

| Compound | Anti-amastigote IC₅₀ | CC₅₀ (J774 Macrophages) |

| 5m | 8.36 µM | 65.11 µM |

| Miltefosine | 6.12 µM | 72.35 µM |

Key Experimental Protocols

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and published research to determine the effect of a compound on tubulin polymerization in vitro.[5][6][7]

Materials:

-

Tubulin protein (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)

-

Negative control (solvent vehicle)

-

Pre-warmed 96-well black plates

-

Multimode plate reader with fluorescence capabilities

Procedure:

-

Preparation: Reconstitute lyophilized tubulin to a final concentration of 2-3 mg/mL in ice-cold G-PEM buffer. Keep on ice.

-

Compound Addition: Add 5 µL of the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include positive and negative controls.

-

Initiation of Polymerization: Add 50 µL of the tubulin solution to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a multimode reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes. The excitation wavelength is typically 355 nm and the emission wavelength is 460 nm.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization (Vmax) and the final polymer mass can be calculated from the resulting curves. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.

DNA Gyrase Supercoiling Inhibition Assay

This protocol is a standard method to assess the inhibition of bacterial DNA gyrase activity.[3][8][9]

Materials:

-

Purified E. coli DNA gyrase (subunits A and B)

-

Relaxed pBR322 plasmid DNA

-

5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine)

-

ATP solution

-

Dilution Buffer (for enzyme)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin)

-

Negative control (solvent vehicle)

-

Stop solution/Loading dye (e.g., containing SDS, EDTA, and bromophenol blue)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: On ice, prepare a reaction mix containing 5x assay buffer, relaxed pBR322 DNA, and sterile water.

-

Compound Addition: Aliquot the reaction mix into microcentrifuge tubes. Add the test compound at various concentrations. Include positive and negative controls.

-

Enzyme Addition: Dilute the DNA gyrase enzyme in dilution buffer and add it to each tube to start the reaction.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding the stop solution/loading dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled band is quantified to determine the extent of inhibition. The IC₅₀ value is the concentration of the compound that inhibits supercoiling activity by 50%.

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization and G2/M Arrest

Structurally related compounds to this compound have been shown to inhibit tubulin polymerization.[1][2] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.[1][10] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway.

Inhibition of tubulin polymerization leading to G2/M arrest.

Induction of the Intrinsic Apoptosis Pathway

The induction of apoptosis is a key mechanism for the anticancer activity of 2-phenyl-4-quinolone derivatives.[10] This often occurs via the intrinsic (mitochondrial) pathway, which is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[10][11][12][13][14]

Intrinsic apoptosis pathway induced by quinolinone analogs.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for identifying and validating the therapeutic targets of a novel compound like this compound.

Workflow for therapeutic target validation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The primary therapeutic targets identified for this class of compounds are tubulin and DNA gyrase, with downstream effects on the cell cycle and apoptosis. The provided data and protocols offer a foundation for researchers to further investigate these and other potential targets. Future work should focus on elucidating the specific structure-activity relationships for individual derivatives to optimize their potency and selectivity for desired therapeutic outcomes.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. journals.asm.org [journals.asm.org]

- 9. topogen.com [topogen.com]

- 10. 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives: A Technical Guide on Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivatives. These compounds, structurally analogous to flavanones, have garnered significant interest due to their diverse pharmacological properties. This document consolidates quantitative data, details key experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for ongoing research and development in this area.

Synthesis of this compound Derivatives

The core structure of this compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a 2'-aminoacetophenone and a substituted benzaldehyde, followed by an intramolecular cyclization. This approach allows for a high degree of diversification for structure-activity relationship (SAR) studies.

Representative Experimental Protocol: General Synthesis

Materials:

-

2'-Aminoacetophenone

-

Appropriately substituted benzaldehyde

-

Ethanol

-

Aqueous sodium hydroxide solution

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Condensation: Equimolar amounts of 2'-aminoacetophenone and the selected benzaldehyde are dissolved in ethanol. A catalytic amount of aqueous sodium hydroxide is added dropwise while stirring. The reaction mixture is stirred at room temperature for 12-24 hours.

-

Cyclization: The reaction mixture is neutralized with dilute hydrochloric acid and then heated to reflux for 4-6 hours to induce intramolecular cyclization.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.

-

Characterization: The final product is characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Bioactivity Data

The following tables summarize the quantitative data for the various biological activities of this compound derivatives and their analogs.

Table 1: Anticancer Activity of 2-Phenyl-4-quinolone and its Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenyl-4-quinolone | PC-3 (Prostate) | 0.85 | [1][2] |

| Hep3B (Hepatocellular Carcinoma) | 1.81 | [1][2] | |

| HepG2 (Hepatocellular Carcinoma) | 3.32 | [1][2] | |

| A549 (Non-small cell lung) | 0.90 | [1][2] | |

| NCI/ADR-RES (P-glycoprotein-rich breast) | 1.53 | [1][2] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Dehydroabietylamine-derived | Bacillus cereus | 4–16 |

Note: The available specific MIC data for the core this compound scaffold is limited in the provided search results. The data presented is for a closely related derivative.

Key Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

-

Cell Culture: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

Principle: The effect of compounds on the polymerization of tubulin into microtubules is monitored by measuring the change in light scattering (turbidity) at 340 nm.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time.

-

Analysis: Analyze the polymerization curves to determine the extent of inhibition compared to controls.

Cell Cycle Analysis via Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Stain the cells with a fluorescent DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase to eliminate RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content and use software to quantify the percentage of cells in each cell cycle phase.

Apoptosis Detection by Western Blot

Principle: Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling cascade.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Block the membrane and probe with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, Bax, Bcl-2), followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Visualizations

The primary anticancer mechanism of this compound derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

References

Natural sources of quinolinone alkaloids

References

- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 4. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]

- 5. Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evodia Rutaecarpa - NutraPedia [nutrahacker.com]

- 11. The Underrepresented Quinolinone Alkaloids in Genera Penicillium and Aspergillus: Structure, Biology, and Biosynthetic Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. US7655659B2 - Biomimetic of Evodia rutaecarpa fruit extract for amelioration of inflammation - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]

- 23. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

A Comprehensive Review of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: Synthesis, Biological Activities, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, quantitative biological data, and relevant experimental protocols associated with this promising core structure. Particular attention is given to its anticancer, antimicrobial, and enzyme-inhibiting properties, offering a valuable resource for professionals engaged in drug discovery and development.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives is most commonly achieved through the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction between an o-aminoacetophenone and an aromatic aldehyde, leading to the formation of a chalcone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired quinolinone.

Experimental Protocol: Claisen-Schmidt Condensation for this compound

This protocol outlines a general procedure for the synthesis of the core compound. Modifications in reactants, catalysts, and reaction conditions can be employed to generate a diverse library of derivatives.

Materials:

-

o-Aminoacetophenone

-

Benzaldehyde

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Silica Gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-aminoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: While stirring, slowly add an aqueous solution of potassium hydroxide (a catalytic amount) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Logical Flow of Claisen-Schmidt Synthesis:

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide spectrum of biological activities. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxic effects of various derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Unsubstituted | HeLa (Cervical) | >100 | [1] |

| 5e | 2-phenyl, 3-(4-chlorophenyl) | Various | Not specified | [2] |

| 5k | 2-phenyl, 3-(4-methoxyphenyl) | HeLa (Cervical) | Arrest at G0/G1 | [1][2] |

| 6c | 2-(4-chlorophenyl) | HeLa (Cervical) | More potent than Adriamycin | [1][2] |

| 8g | Triazole-linked quinolone | MCF-7 (Breast) | 1.2 ± 0.2 | [3] |

| 8g | Triazole-linked quinolone | Panc-1 (Pancreatic) | 1.4 ± 0.2 | [3] |

| 3f-j | Triazole-linked quinoline | Various | 0.022 - 0.031 | [4] |

| II | Quinoline-based | Various | 1.05 | [4] |

Antimicrobial Activity

The antimicrobial potential of these compounds has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary measure of this activity.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | [5] |

| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 | [5] |

| QIj, QIIf | 2-phenyl, 3-substituted quinazolin-4(3H)-one | Various Bacteria | 0.1 - 0.2 | [6] |

| QIc, QIIb, QIIIf | 2-phenyl, 3-substituted quinazolin-4(3H)-one | Various Fungi | 0.1 - 0.2 | [6] |

| DHA derivatives | Dehydroabietylamine-based | Bacillus cereus | 4 - 16 | [7] |

| 7a3, 7a4 | 2,3-disubstituted 4(3H)-quinazolinone | Various Fungi | ~32 | [8] |

Enzyme Inhibitory Activity

Several derivatives have been shown to inhibit specific enzymes, suggesting their potential in treating a variety of diseases.

| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |

| 2, 3, 4, 10, 16, 28, 34 | Dihydroquinazolin-4(1H)-one derivatives | Acetylcholinesterase (AChE) | 23.08 - 27.57 | [9] |

| Q1 | 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one | Tyrosinase | 103 ± 2 | |

| 2d, 2j | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Monoamine Oxidase A (MAO-A) | 1.38, 2.48 | [10] |